18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

Cardioprotection Ischemia-Reperfusion Injury NLRP3 Inflammasome

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid, most commonly referenced as (±)19(20)-EpDTE or 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a cytochrome P450 (CYP)-derived epoxy metabolite of the omega-3 fatty acid docosapentaenoic acid (DPA). This oxylipin belongs to the epoxydocosapentaenoic acid class and serves as a key lipid mediator in cardiovascular and inflammatory resolution pathways.

Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
CAS No. 1359721-83-7
Cat. No. B3026263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
CAS1359721-83-7
Molecular FormulaC22H34O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1
InChIKeyLKOFAUCMWTWGQQ-SPPFMMLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic Acid (CAS 1359721-83-7): Oxylipin Metabolite Identity for Research Procurement


18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid, most commonly referenced as (±)19(20)-EpDTE or 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a cytochrome P450 (CYP)-derived epoxy metabolite of the omega-3 fatty acid docosapentaenoic acid (DPA) [1]. This oxylipin belongs to the epoxydocosapentaenoic acid class and serves as a key lipid mediator in cardiovascular and inflammatory resolution pathways. As a research tool, it is available as a high-purity analytical standard (≥98%) supplied in ethanol solution for experimental use . The compound can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, (±)19(20)-DiHDTE, making it a critical intermediate for studying the CYP–sEH metabolic axis [1].

Why Generic Substitution of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic Acid Fails in Targeted Research


Substituting this compound with in-class analogs such as 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) or other regioisomeric epoxydocosapentaenoic acids (e.g., 16,17-EDP) is not scientifically valid because regioisomer-specific biological activities are well documented. In a direct Langendorff-perfused heart model of ischemia-reperfusion (IR) injury, 19,20-EDP provided superior cardioprotection compared to 17,18-EEQ, which failed to confer protection under identical conditions [1]. Furthermore, 19,20-EDP has been demonstrated to directly bind and activate mitochondrial sirtuin 3 (SIRT3), a mechanism not shared by other epoxy metabolites, underscoring its unique pharmacological profile [2]. The differential anti-angiogenic potency of 19,20-EDP versus its corresponding diol, 19,20-DiHDPA, further illustrates that even minor structural changes abolish activity, making precise compound identity critical for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence for 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic Acid Against Closest Analogs


Superior Cardioprotection in Ischemia-Reperfusion Injury: 19,20-EDP vs. 17,18-EEQ and Parent Fatty Acids

In isolated mouse hearts subjected to 30 min ischemia followed by 40 min reperfusion, 19,20-EDP treatment resulted in significantly improved postischemic functional recovery compared to vehicle, while 17,18-EEQ and EPA failed to confer any protection. Hearts perfused with 19,20-EDP displayed preserved mitochondrial function (maintained Opa-1 levels, reduced Drp-1 and Mfn-2 localization) and significant attenuation of NLRP3 inflammasome complex activation. The study explicitly states that '19,20-EDP provided the best protection against IR injury' among all tested agents [1].

Cardioprotection Ischemia-Reperfusion Injury NLRP3 Inflammasome

Direct SIRT3 Binding and Activation: 19,20-EDP vs. No Activation by Other Epoxy Metabolites

19,20-EDP directly binds to recombinant human SIRT3 protein with a measurable binding affinity (fluorescence thermal shift assay) and enhances SIRT3 enzymatic activity in a NAD+-dependent manner. This direct activation mechanism was demonstrated to be SIRT3-specific, as the cardioprotective effects were completely abolished by the SIRT3-selective inhibitor 3-TYP or by using the S149A mutant SIRT3 protein. In contrast, 17,18-EEQ and other epoxy metabolites have not been reported to directly bind or activate SIRT3 [1].

Sirtuin 3 Mitochondrial Function Direct Target Engagement

Potent Anti-Angiogenic Activity: 19,20-EDP vs. 19,20-DiHDPA and ω-6 Epoxy Metabolites

In a mouse model of choroidal neovascularization (CNV), dietary ω-3 LCPUFA enrichment led to increased serum levels of 17,18-EEQ and 19,20-EDP, which were identified by LC-MS/MS as the key lipid mediators responsible for disease resolution. Systemic leukocyte recruitment and adhesion molecule expression were significantly dampened. Crucially, the anti-angiogenic activity is epoxide-dependent: the corresponding diol metabolite 19,20-DiHDPA lacks this protective effect. Related ω-6-derived epoxy metabolites (e.g., 12,13-EpOME) promote angiogenesis rather than inhibit it [1].

Anti-Angiogenesis Choroidal Neovascularization Age-Related Macular Degeneration

Differential Metabolic Stability: 19,20-EDP as sEH Substrate vs. Synthetic Analog SA-22

19,20-EDP is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its less active diol, 19,20-DiHDTE, which limits its in vivo half-life. This metabolic susceptibility has driven the development of synthetic analogs such as SA-22 that resist sEH hydrolysis. In a head-to-head comparison using Langendorff-perfused mouse hearts, both 19,20-EDP and SA-22 provided comparable acute cardioprotection (improved postischemic LVDP recovery to ~64% of baseline vs. ~15% for vehicle), but SA-22's sEH resistance offers superior pharmacokinetic durability for chronic in vivo studies [1].

Metabolic Stability Soluble Epoxide Hydrolase Synthetic Analog Comparison

Endogenous Deficiency in Human Ischemic Heart Disease Supports Pathophysiological Relevance

LC-MS/MS quantification of 19,20-EDP levels in human left ventricular tissue revealed significantly lower concentrations in individuals with ischemic heart disease (IHD) compared to non-failing controls (NFCs). This endogenous deficiency was correlated with reduced SIRT3 expression and activity in the IHD cohort. In contrast, other CYP-derived epoxy metabolites (e.g., 17,18-EEQ) were not measured or showed no such disease-associated reduction in this study [1].

Translational Biomarker Human Heart Tissue Ischemic Heart Disease

High-Impact Application Scenarios for 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic Acid in Biomedical Research


Mitochondrial SIRT3 Activation Studies in Cardiac Ischemia-Reperfusion Injury

Use 19,20-EDP as a direct pharmacological activator of mitochondrial SIRT3 in ex vivo Langendorff-perfused heart models or in vivo murine myocardial infarction models. The compound's unique ability to directly bind and enhance SIRT3 activity, confirmed by fluorescence thermal shift assay and abolished by S149A mutation, makes it indispensable for dissecting SIRT3-dependent cardioprotective signaling pathways. Co-administration with SIRT3 inhibitor 3-TYP serves as an essential control to confirm target specificity [1].

CYP–sEH Metabolic Axis Investigation in Vascular Biology

Employ 19,20-EDP as the substrate for soluble epoxide hydrolase (sEH) in studies examining the regulation of epoxide:diol ratios in angiogenesis and inflammation. The compound's rapid conversion to 19,20-DiHDTE by sEH provides a well-defined system for evaluating sEH inhibitor efficacy. This application is particularly relevant for ocular neovascularization models where the anti-angiogenic activity is epoxide-dependent and lost upon hydrolysis [2].

Comparative Oxylipin Profiling in Metabolic Disease Models

Utilize 19,20-EDP as a reference standard for LC-MS/MS-based lipidomics in diet-induced obesity and metabolic syndrome studies. The differential effects of 19,20-EDP versus 17,18-EEQ on brown adipose tissue thermogenesis—where 17,18-EEQ uniquely increases heat production and CD36 expression—require precisely identified and quantified standards to enable accurate comparative analyses [4].

Preclinical Validation of Novel EDP Analog Cardioprotective Agents

Include 19,20-EDP as the parent reference compound when evaluating synthetic sEH-resistant analogs such as SA-22. The comparable acute cardioprotective efficacy (postischemic LVDP recovery ~64% of baseline for both compounds) establishes 19,20-EDP as the benchmark against which improved pharmacokinetic properties of analogs must be measured [3].

Quote Request

Request a Quote for 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.